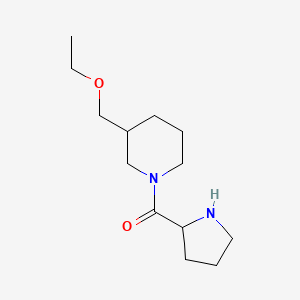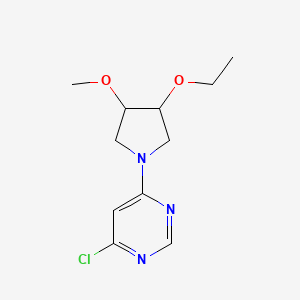
4-氯-6-(3-乙氧基-4-甲氧基吡咯烷-1-基)嘧啶
描述
4-Chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine, also known as CEMEP, is an organic compound that is used in a variety of scientific research applications. CEMEP has been studied for its ability to act as a ligand in coordination chemistry and its potential use as a drug candidate.
科学研究应用
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions, which can lead to the creation of a diverse array of organic molecules. The presence of both chloro and pyrimidine rings makes it a versatile starting material for synthesizing more complex compounds used in medicinal chemistry and material science .
Pharmaceutical Development
In pharmaceutical research, this compound could be utilized to develop new drugs. The pyrimidine ring is a common motif in drug molecules, and the specific substituents on this compound might interact with biological targets such as enzymes or receptors. This interaction can be exploited to design molecules with potential therapeutic effects against diseases .
Agrochemical Production
The pyrimidine derivative could be explored for its use in agrochemicals. Its structural features might be beneficial in creating compounds that can act as herbicides, fungicides, or insecticides. The research could focus on its activity against specific agricultural pests or diseases, contributing to the development of new agrochemical agents .
Dye and Pigment Industry
In the dye and pigment industry, this compound could be a precursor for the synthesis of novel dyes. The reactive sites on the molecule allow for various color-inducing groups to be attached, potentially leading to the creation of new pigments with unique properties for use in textiles, inks, and coatings .
Material Science
The compound’s potential applications in material science include the development of new polymers or coatings. Its chemical structure could be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation. It could also serve as a cross-linking agent, improving the mechanical strength of materials .
Catalysis
In catalysis, researchers might investigate the use of this pyrimidine derivative as a ligand for metal catalysts. The nitrogen atoms in the pyrimidine ring can coordinate to metals, potentially leading to catalysts that are more selective or efficient in various chemical reactions .
Neurological Research
Given the compound’s potential to interact with neurological receptors due to its pyrrolidinyl group, it could be studied for its effects on the central nervous system. This research might lead to insights into the treatment of neurological disorders or the development of new psychoactive substances .
Serotonin Receptor Studies
The compound’s structure suggests it could bind to serotonin receptors, which are significant in regulating mood, appetite, and sleep. Research in this area could contribute to the understanding of depression and anxiety disorders and aid in the design of new antidepressants or anxiolytics .
属性
IUPAC Name |
4-chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-9-6-15(5-8(9)16-2)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIYFHMRAIJTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








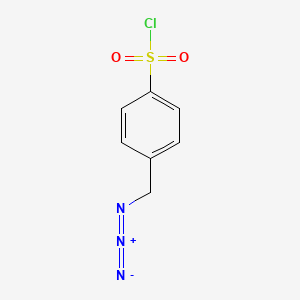
![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)
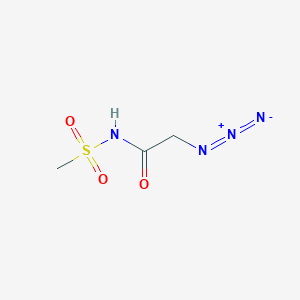
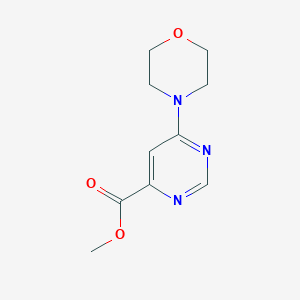
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1478083.png)

